molecular formula C21H17BrN4OS B2972947 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine CAS No. 1115285-28-3

3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine

Número de catálogo: B2972947
Número CAS: 1115285-28-3
Peso molecular: 453.36
Clave InChI: FCOVLYDGNQCVIE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine is a useful research compound. Its molecular formula is C21H17BrN4OS and its molecular weight is 453.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18BrN3OSC_{18}H_{18}BrN_3OS with a molecular weight of approximately 396.32 g/mol. The presence of the 1,2,4-oxadiazole moiety combined with pyridazine and thioether functionalities contributes to its diverse biological activities.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives containing the 1,2,4-oxadiazole structure exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for selected derivatives are summarized in Table 1.

CompoundMIC (μg/mL)Target Organism
3a0.22Staphylococcus aureus
3b0.25Escherichia coli
3c0.30Pseudomonas aeruginosa

These results indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

2. Anticancer Activity

Studies have also highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, in vitro assays showed that certain derivatives significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Table 2 presents the IC50 values for these compounds.

CompoundIC50 (μM)Cell Line
3d10.38MCF-7
3e8.25A549
3f12.00HeLa

The mechanism of action appears to involve the induction of apoptosis as evidenced by increased levels of cleaved caspase-3 and p53 expression in treated cells .

3. Anticonvulsant Activity

The anticonvulsant properties of similar oxadiazole derivatives have been explored using animal models. In a study evaluating seizure protection, compounds demonstrated effective dose responses in both maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models.

CompoundED50 (mg/kg)Model
3g24.38MES
3h88.23PTZ

These findings suggest that modifications in the chemical structure can enhance anticonvulsant efficacy .

Case Study: Antimicrobial Efficacy

In a comprehensive study published in ACS Omega, a series of oxadiazole derivatives were tested against common pathogens. The lead compound exhibited a remarkable MIC value comparable to standard antibiotics, highlighting its potential for further development into therapeutic agents .

Case Study: Cancer Cell Line Studies

Research published in MDPI indicated that certain oxadiazole-based compounds led to significant growth inhibition in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Propiedades

IUPAC Name

3-(4-bromophenyl)-5-[[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4OS/c1-2-14-3-5-15(6-4-14)18-11-12-20(25-24-18)28-13-19-23-21(26-27-19)16-7-9-17(22)10-8-16/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOVLYDGNQCVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.